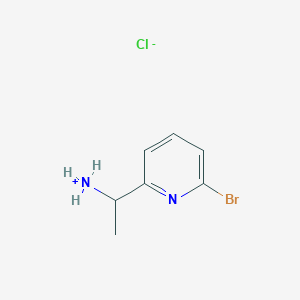![molecular formula C9H15NO2 B8113769 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B8113769.png)
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Vue d'ensemble
Description
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemistry
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid and its derivatives have been synthesized and studied for their potential applications in chemistry, biochemistry, and drug design. These compounds are part of a family of sterically constrained amino acids, which are useful in various synthetic and medicinal chemistry contexts (Radchenko, Grygorenko, & Komarov, 2010). Additionally, the construction of spirocyclic scaffolds and exploration of their stereochemistry are important areas of research, particularly for probing topologies of different receptors (Chernykh et al., 2014).
Material Science Applications
These compounds have been utilized in the synthesis of optically active oligo- and polyamides, demonstrating their potential in the field of material science. The specific optical rotations of compounds with spiran units have been studied, leading to the development of polymers soluble in common organic polar solvents (Tang, Miura, Imae, & Kawakami, 1999).
Novel Building Blocks for Medicinal Chemistry
The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been explored. These compounds are notable for their three-dimensional shape and diverse fluorine substitution patterns, making them potentially useful in medicinal chemistry (Chernykh et al., 2016).
Enzyme-Catalyzed Synthesis
The enzyme-catalyzed synthesis of spiro[3.3]heptane derivatives demonstrates the potential of these compounds in asymmetric synthesis and enzymatic resolution processes. This approach can lead to compounds with axial chirality, useful in various chemical syntheses (Naemura & Furutani, 1990).
Exploration of Spirocyclic Chemistry
Research into the acid-catalyzed reactions of related spirocyclic compounds contributes to a broader understanding of the chemical behavior of these structures. Such studies provide insights into carbenium ion chemistry and the potential for transannular ring expansion in spirocyclic compounds (Adam & Crämer, 1987).
Propriétés
IUPAC Name |
6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEJMAOTBGJCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1-[(4-methoxyphenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B8113689.png)
![[5-(4-Chlorophenyl)thiophen-2-yl]boronic acid](/img/structure/B8113706.png)
![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)
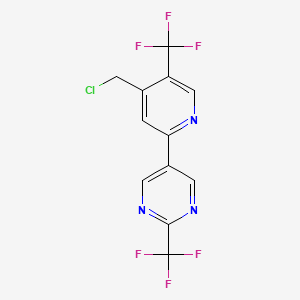
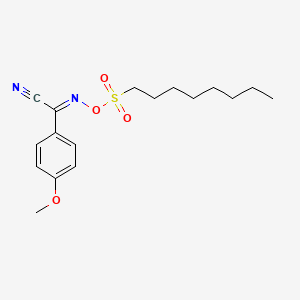

![Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8113736.png)
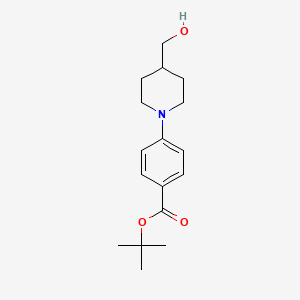
![Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-](/img/structure/B8113741.png)

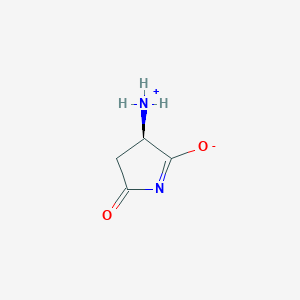

![tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate](/img/structure/B8113776.png)
